molecular formula C21H19FN4 B2788075 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile CAS No. 2380181-66-6

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile

Cat. No.: B2788075
CAS No.: 2380181-66-6
M. Wt: 346.409
InChI Key: ICOLSZGPGKAYBL-UHFFFAOYSA-N
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Description

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, an azetidine ring, and a fluorobenzonitrile moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile typically involves multiple steps, starting with the preparation of the benzimidazole and azetidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, benzimidazole, and fluorobenzonitrile derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and fluorobenzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-chlorobenzonitrile
  • 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-bromobenzonitrile
  • 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-iodobenzonitrile

Uniqueness

Compared to similar compounds, 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c22-18-9-14(10-23)5-6-16(18)11-25-12-17(13-25)26-20-4-2-1-3-19(20)24-21(26)15-7-8-15/h1-6,9,15,17H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOLSZGPGKAYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=C(C=C(C=C5)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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